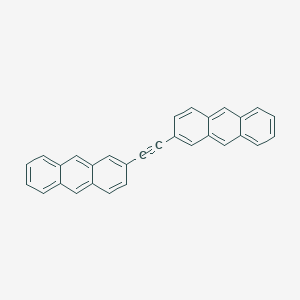
2,2'-(Ethyne-1,2-diyl)dianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethyne-1,2-diyl)dianthracene is an organic compound with the molecular formula C30H18 It consists of two anthracene units connected by an ethyne (acetylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethyne-1,2-diyl)dianthracene typically involves the coupling of two anthracene units through an ethyne bridge. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-iodoanthracene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The trimethylsilyl protecting group is then removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Ethyne-1,2-diyl)dianthracene are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethyne-1,2-diyl)dianthracene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethyne bridge to an ethane bridge, altering the electronic properties of the compound.
Substitution: Electrophilic substitution reactions can introduce functional groups onto the anthracene rings, modifying the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 2,2’-(Ethane-1,2-diyl)dianthracene.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
2,2’-(Ethyne-1,2-diyl)dianthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 2,2’-(Ethyne-1,2-diyl)dianthracene is largely dependent on its photophysical properties. Upon absorption of light, the compound can undergo photoexcitation, leading to the generation of excited states. These excited states can participate in energy transfer processes, making the compound useful as a photosensitizer. The molecular targets and pathways involved in these processes include the generation of reactive oxygen species (ROS) and the initiation of photochemical reactions.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Similar structure but with phenyl groups instead of an ethyne bridge.
2,2’-(Ethane-1,2-diyl)dianthracene: Similar structure but with an ethane bridge instead of an ethyne bridge.
Anthracene: The parent compound, consisting of a single anthracene unit.
Uniqueness
2,2’-(Ethyne-1,2-diyl)dianthracene is unique due to the presence of the ethyne bridge, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring efficient energy transfer and photochemical reactivity.
Properties
CAS No. |
827345-90-4 |
|---|---|
Molecular Formula |
C30H18 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(2-anthracen-2-ylethynyl)anthracene |
InChI |
InChI=1S/C30H18/c1-3-7-25-19-29-15-21(11-13-27(29)17-23(25)5-1)9-10-22-12-14-28-18-24-6-2-4-8-26(24)20-30(28)16-22/h1-8,11-20H |
InChI Key |
WWMHUWQWTHPYBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C#CC4=CC5=CC6=CC=CC=C6C=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


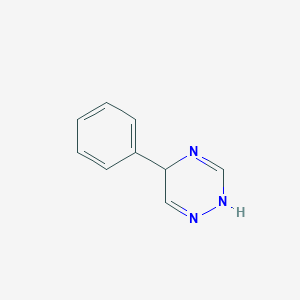
![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)

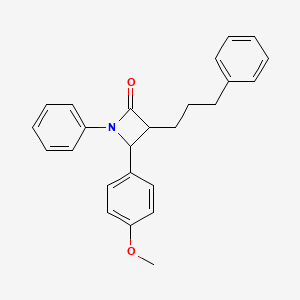

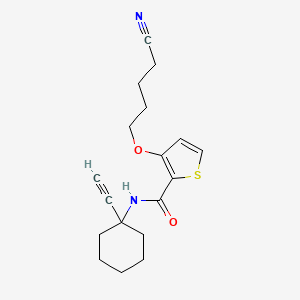
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)
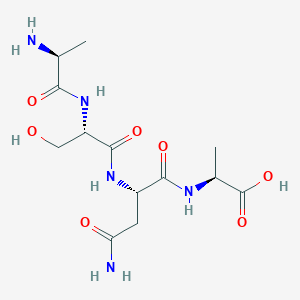
![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)

![2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile](/img/structure/B14209648.png)
